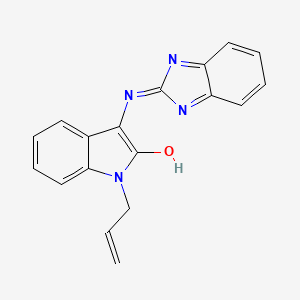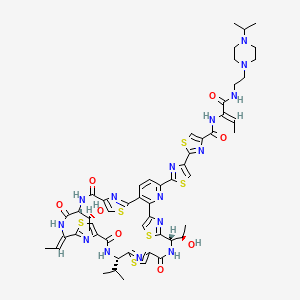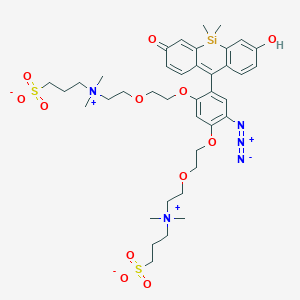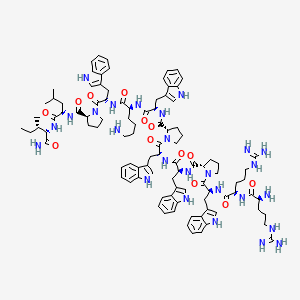
H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sex pheromone inhibitor IPD1 is a peptide compound excreted by Streptococcus faecalis donor strains harboring bacteriocin plasmid pPD1. This compound inhibits the activity of sex pheromone cPD1, playing a crucial role in the mating system of these bacteria . The molecular weight of sex pheromone inhibitor IPD1 is 828, and its amino acid sequence is H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sex pheromone inhibitor IPD1 is synthesized by Streptococcus faecalis donor strains harboring bacteriocin plasmid pPD1 . The peptide sequence is produced through the bacterial protein synthesis machinery, which involves the transcription of the plasmid DNA into mRNA and subsequent translation into the peptide sequence .
Industrial Production Methods
Industrial production of sex pheromone inhibitor IPD1 involves the cultivation of Streptococcus faecalis donor strains in a controlled environment. The bacteria are grown in nutrient-rich media, and the peptide is secreted into the surrounding medium. The peptide is then isolated and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Sex pheromone inhibitor IPD1 primarily undergoes peptide bond formation and hydrolysis reactions. These reactions are essential for the synthesis and degradation of the peptide .
Common Reagents and Conditions
The synthesis of sex pheromone inhibitor IPD1 involves the use of amino acid precursors and enzymes that facilitate peptide bond formation. The hydrolysis of the peptide can be achieved using proteolytic enzymes or acidic conditions .
Major Products Formed
The major product formed from the synthesis of sex pheromone inhibitor IPD1 is the peptide itself, with the sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH . Hydrolysis of the peptide results in the formation of individual amino acids .
Scientific Research Applications
Sex pheromone inhibitor IPD1 has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and degradation mechanisms
Biology: It plays a role in understanding bacterial mating systems and the regulation of gene transfer in Streptococcus faecalis
Medicine: Research on sex pheromone inhibitor IPD1 contributes to the development of antibacterial agents that target bacterial communication systems
Industry: The peptide is used in mass spectrometry for calibration purposes
Mechanism of Action
Sex pheromone inhibitor IPD1 exerts its effects by inhibiting the activity of sex pheromone cPD1. This inhibition prevents the aggregation and mating of Streptococcus faecalis cells, thereby regulating gene transfer and plasmid exchange . The molecular targets of sex pheromone inhibitor IPD1 include the receptors and signaling pathways involved in the bacterial mating system .
Comparison with Similar Compounds
Sex pheromone inhibitor IPD1 is unique in its specific inhibition of sex pheromone cPD1 in Streptococcus faecalis. Similar compounds include other bacterial sex pheromone inhibitors and peptides involved in bacterial communication systems . These compounds share similar mechanisms of action but differ in their amino acid sequences and target specificities .
List of Similar Compounds
Properties
Molecular Formula |
C39H72N8O11 |
|---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
MUVGTRUVAJHATO-PDEUSXMWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


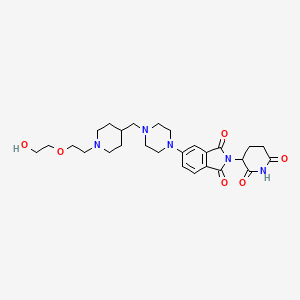
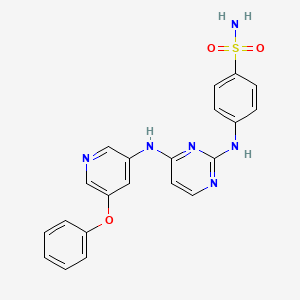

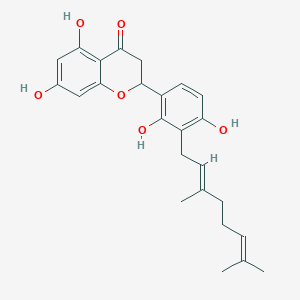

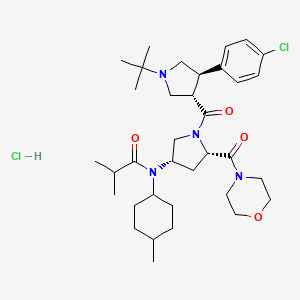
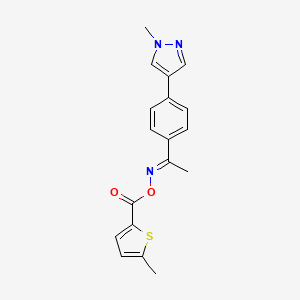
![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)
